molecular formula C13H16ClNO5S B7760560 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B7760560
M. Wt: 333.79 g/mol
InChI Key: JANCVCQSFISMIQ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl group and two methoxy groups at the 3 and 4 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl intermediate: This step involves the chlorination and oxidation of tetrahydrothiophene to introduce the chloro and dioxido groups.

    Coupling with 3,4-dimethoxybenzoic acid: The intermediate is then coupled with 3,4-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route while ensuring the reaction conditions are optimized for yield and purity. This may include:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Automated purification systems: to efficiently isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the chloro group or the dioxido groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the chloro group may yield a thiol derivative, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular pathways: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)isobutyramide
  • 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea
  • 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate

Uniqueness

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-19-11-4-3-8(5-12(11)20-2)13(16)15-10-7-21(17,18)6-9(10)14/h3-5,9-10H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANCVCQSFISMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CS(=O)(=O)CC2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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